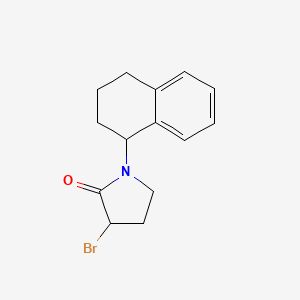
3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one
Descripción general
Descripción
3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one is a chemical compound characterized by its bromine atom and tetrahydronaphthalene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one typically involves the bromination of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromate ion (BrO3-)
Reduction: 1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one without the bromine atom
Substitution: Hydroxylated or aminated derivatives of the compound
Aplicaciones Científicas De Investigación
3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in these interactions, influencing the compound's reactivity and binding affinity.
Molecular Targets and Pathways:
Enzymes: The compound may interact with enzymes involved in various metabolic pathways.
Receptors: It can bind to specific receptors, modulating their activity and affecting cellular processes.
Comparación Con Compuestos Similares
3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol: This compound differs in the position of the bromine atom and the presence of a hydroxyl group.
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: This compound has an amino group instead of the ketone group found in this compound.
Uniqueness: this compound is unique due to its specific structural features, which influence its chemical reactivity and biological activity. Its bromine atom and pyrrolidin-2-one ring make it distinct from other similar compounds.
Propiedades
IUPAC Name |
3-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO/c15-12-8-9-16(14(12)17)13-7-3-5-10-4-1-2-6-11(10)13/h1-2,4,6,12-13H,3,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKHGFUZAQEWPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N3CCC(C3=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















